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This technical guide provides a comprehensive overview of the thermodynamic assessment of

the Aluminum-Platinum (Al-Pt) system. The Al-Pt system is of significant interest due to the

unique properties of its intermetallic compounds, which find applications in high-temperature

coatings, catalysis, and as colored decorative materials.[1][2] A thorough thermodynamic

assessment is crucial for understanding phase stability, predicting material behavior during

processing, and designing new alloys with tailored properties. This guide summarizes key

experimental data, details common experimental protocols, and explains the CALPHAD

(CALculation of PHAse Diagrams) methodology, a cornerstone of modern thermodynamic

assessment.[3][4]

The Al-Pt Phase Diagram and Intermetallic
Compounds
The Al-Pt system is characterized by the formation of several stable intermetallic compounds.

The phase diagram, which maps the stable phases as a function of temperature and

composition, is the primary output of a thermodynamic assessment. Key intermetallic phases in

the Al-Pt system include Al₂₁Pt₈, Al₂Pt, Al₃Pt₂, AlPt, Al₃Pt₅, AlPt₂, and AlPt₃.[1][5] The stability

and compositional ranges of these phases have been determined through various experimental

investigations and computational modeling.

// Nodes for phases node [shape=box, style="filled,rounded", fillcolor="#34A853",

fontcolor="#FFFFFF"]; L [label="Liquid (L)"]; Al [label="(Al)"]; Al2Pt [label="Al2Pt"]; Al3Pt2
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[label="Al3Pt2"]; AlPt_ht [label="AlPt (HT-β)"]; AlPt_lt [label="AlPt (LT)"]; Al3Pt5

[label="Al3Pt5"]; AlPt2 [label="AlPt2"]; AlPt3 [label="AlPt3 (L12)"]; Pt [label="(Pt)"];

// Edges representing phase transformations and equilibria edge [color="#5F6368"]; T_high ->

L [style=invis]; L -> {Al, Al2Pt, AlPt_ht, Pt} [label="Solidification"]; T_mid -> {Al, Al2Pt, AlPt_ht,

Al3Pt5, AlPt2, AlPt3, Pt} [style=invis]; T_low -> {Al, Al2Pt, Al3Pt2, AlPt_lt, Al3Pt5, AlPt2, AlPt3,

Pt} [style=invis];

Al_rich -> Al; Al_rich -> Al2Pt [constraint=false]; Equiatomic -> AlPt_ht; Equiatomic -> AlPt_lt;

Pt_rich -> {Al3Pt5, AlPt2, AlPt3, Pt};

// Logical connections between phases AlPt_ht -> AlPt_lt [label="Order-Disorder"]; {Al, Al2Pt} ->

Al3Pt2 [label="Reaction"]; {AlPt_lt, Pt} -> {Al3Pt5, AlPt2} [label="Reactions"];

// Invisible edges for layout control Al_rich -> Equiatomic -> Pt_rich [style=invis]; T_high ->

T_mid -> T_low [style=invis]; } END_DOT

Figure 1: Logical relationships in the simplified Al-Pt phase diagram.

Quantitative Thermodynamic Data
Thermodynamic data are essential for the CALPHAD modeling of the Al-Pt system. This data

primarily includes enthalpies of formation and Gibbs energies of formation for the various

intermetallic compounds. While a complete, critically evaluated dataset is extensive, the

following tables summarize the types of data required and representative values found in the

literature.

Table 1: Enthalpy of Formation for Al-Pt Intermetallic
Compounds
The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a

compound is formed from its constituent elements in their standard states.[6] It is a critical

parameter for assessing the stability of the intermetallic phases.
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Phase Crystal Structure
Experimental ΔHf°
(kJ/mol)

Calculated ΔHf°
(kJ/mol)

Al₂Pt CaF₂ type
Data not readily

available
-85.5

AlPt CsCl type (β)
Data not readily

available
-110.2

AlPt₃ L1₂ type
Data not readily

available
-88.1

Note: Calculated values are often derived from first-principles (ab initio) methods and are used

to supplement experimental data in CALPHAD assessments. Experimental values are often

determined by calorimetry.

Table 2: Gibbs Energy of Formation for Al-Pt
Intermetallic Compounds
The Gibbs free energy of formation (ΔGf) determines the thermodynamic stability of a phase at

a given temperature and pressure.[7] It is calculated using the formula ΔG = ΔH - TΔS, where T

is the absolute temperature and ΔS is the entropy change.[7] A more negative Gibbs energy

indicates greater stability.[8][9]

Phase Temperature (K)
Gibbs Energy of Formation
(kJ/mol)

Al₂Pt 1273 Varies with model parameters

AlPt 1273 Varies with model parameters

AlPt₃ 1273 Varies with model parameters

Note: Gibbs energy is temperature-dependent and is typically expressed as a function of

temperature in thermodynamic databases. The values are optimized to fit experimental phase

boundary data.
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Experimental Protocols for Thermodynamic
Assessment
The thermodynamic properties and phase equilibria of the Al-Pt system are determined using a

combination of experimental techniques.

Sample Preparation
Alloy Synthesis: High-purity aluminum (99.999%) and platinum (99.9%) are weighed in

specific proportions.[10]

Arc Melting: The constituents are melted together in an argon arc furnace on a water-cooled

copper hearth. To ensure homogeneity, the resulting alloy buttons are typically flipped and

re-melted several times.

Annealing/Heat Treatment: Samples are sealed in quartz capsules under a partial pressure

of argon and annealed at high temperatures (e.g., 900-1300°C) for extended periods (up to

several hundred hours) to achieve equilibrium.[10]

Quenching: After annealing, the samples are quenched in water or another cooling medium

to retain the high-temperature phase constitution at room temperature for analysis.

Phase and Microstructure Characterization
X-ray Diffraction (XRD): This technique is used to identify the crystal structures of the phases

present in the equilibrated samples. By comparing the diffraction patterns to known

structures, the phases can be identified.

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS):

SEM provides high-resolution images of the sample's microstructure, revealing the

morphology and distribution of different phases.[10] EDS allows for the quantitative

determination of the chemical composition of each phase.

Thermal Analysis
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): These

techniques are used to determine the temperatures of phase transformations (e.g., melting,
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eutectic, and peritectic reactions). The sample is heated or cooled at a controlled rate, and

temperature differences between the sample and a reference material are measured,

revealing endothermic or exothermic events corresponding to phase changes.

Calorimetry: Solution or combustion calorimetry can be used to measure the enthalpy of

formation of intermetallic compounds.

The CALPHAD Methodology
The CALPHAD (CALculation of PHAse Diagrams) approach is a powerful computational

method used to develop self-consistent thermodynamic databases.[3][4] It combines

experimental data with thermodynamic models to describe the properties of a material system.

[4][11]

The core of the CALPHAD method is to define a mathematical model for the Gibbs energy of

each phase in the system (e.g., liquid, solid solutions, intermetallic compounds).[11] These

models contain adjustable parameters that are optimized to achieve the best possible fit to all

available experimental data, including phase diagram information and thermochemical

properties.[4]

// Workflow Edges exp_data -> optimization; ab_initio -> optimization; gibbs_model ->

optimization; optimization -> database; database -> calc_pd; calc_pd -> validation; exp_data ->

validation [style=dashed, label="for comparison"];

// Feedback loop validation -> optimization [label="Refine Model", style=dashed,

color="#EA4335"]; } END_DOT

Figure 2: General workflow of the CALPHAD methodology.

For the Al-Pt system, a thermodynamic remodeling was performed using the CALPHAD

approach, employing a four sub-lattice (4SL) model for the ordered/disordered fcc and bcc

phases.[5] This advanced model allows for a more accurate description of the system's

thermodynamics compared to simpler models. The results from first-principles calculations

were used alongside experimental data as input for the modeling process.[5] The resulting

thermodynamic description provides good agreement with most of the compiled experimental

phase equilibria and thermochemical data.[5]
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Conclusion
The thermodynamic assessment of the Al-Pt system is a complex process that relies on a

synergistic combination of meticulous experimental work and sophisticated computational

modeling. The CALPHAD methodology provides a robust framework for integrating diverse

data types to create a consistent and predictive thermodynamic database. This database is

invaluable for materials scientists and engineers working on the development of new alloys for

high-temperature applications, catalysis, and other advanced technologies. Future work may

involve refining the thermodynamic descriptions, especially in ternary and higher-order systems

containing Al and Pt, to accelerate materials design and discovery.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14713656#thermodynamic-assessment-of-the-al-pt-
system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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